10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol
Overview
Description
Ketotifen impurity, used in separation of enantiomers of Ketotifen and its polar intermediate by isotachophoresis
Scientific Research Applications
Synthesis and Derivatives
- Researchers have synthesized various derivatives of benzo[cyclohepta]thiophene, exploring their potential applications in pharmaceuticals and other fields. For instance, derivatives like 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[cyclohepta]thiophene have been created from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002).
- The compound 1-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-yl)-3-alkylaminoazetidines, synthesized from related precursors, has been evaluated for potential antidepressive properties (Jimenez & Vega, 1986).
Stereoselective Synthesis
- Stereoselective synthesis of compounds similar to 10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[cyclohepta]thiophene-4-ol, particularly focusing on antiinflammatory properties, has been reported. This includes the creation of (Z)-isomer compounds through specific synthesis methods (Waldvogel, 1994).
Crystal Structure Analysis
- The crystal structure of related compounds, such as 6,7‐dihydro‐2‐methoxy‐4‐(substituted)-5H‐benzo[cyclohepta]pyridine-3‐carbonitrile, has been determined. This research contributes to understanding the molecular configuration and bonding characteristics of such compounds, which is crucial for their application in various scientific fields (Moustafa & Girgis, 2007).
Applications in Rheumatoid Arthritis Treatment
- A compound closely related to 10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[cyclohepta]thiophene-4-ol, namely IX 207-887, has been studied for its efficacy and safety in treating rheumatoid arthritis. This compound has shown effectiveness in several animal models of rheumatoid arthritis and works by inhibiting interleukin-1 release (Dougados et al., 1992).
Pharmaceutical Intermediates
- The synthesis of 9,10-dihydro-4H-benzo[cyclohepta]thiophene-4one, a key pharmaceutical intermediate, illustrates the potential use of such compounds in the development of various drugs, showcasing their broad applications in medical science (Murty et al., 2001).
Properties
IUPAC Name |
8-methoxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-21-10-7-15(8-11-21)20(22)16-6-4-3-5-14(16)13-18(23-2)19-17(20)9-12-24-19/h3-6,9,12-13,15,22H,7-8,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYKXJAFSKIHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C(=CC4=CC=CC=C42)OC)SC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975157 | |
Record name | 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59743-88-3 | |
Record name | 10-Methoxy-4-(1-methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59743-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo(4.5)cyclohepta(1,2-b)thiophene-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059743883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4.5]cyclohepta[1,2-b]thiophene-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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